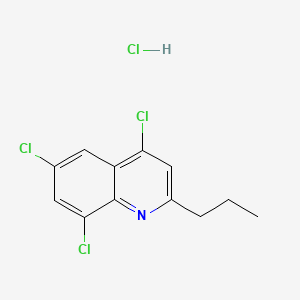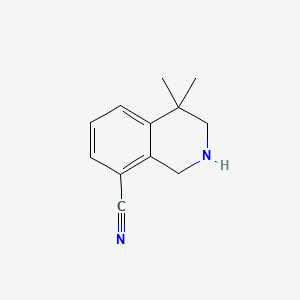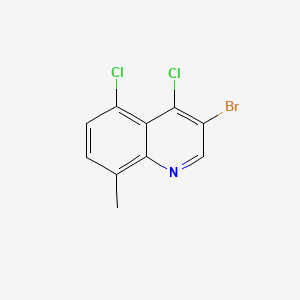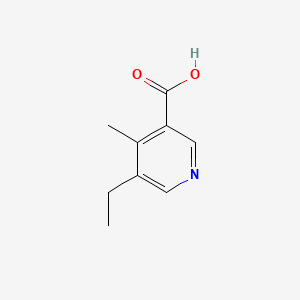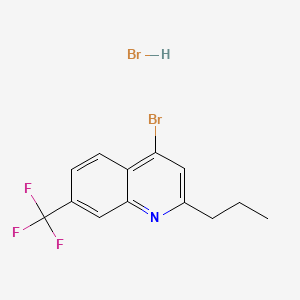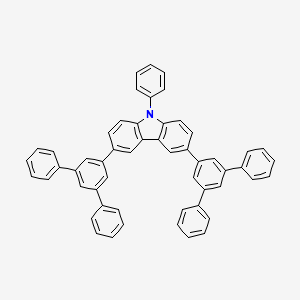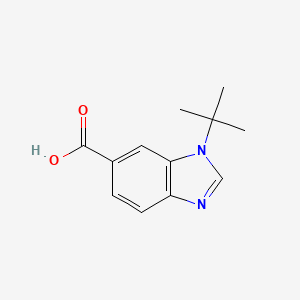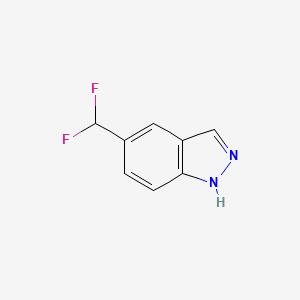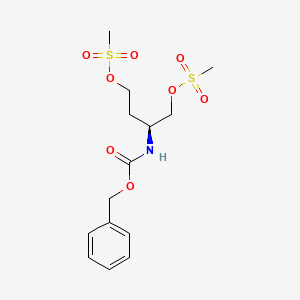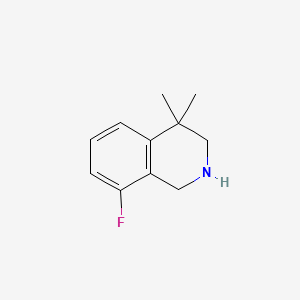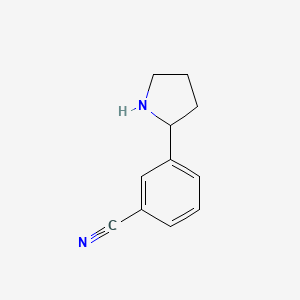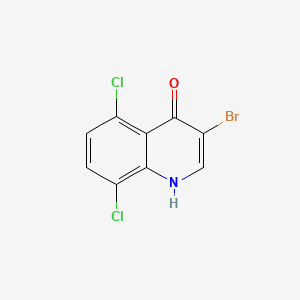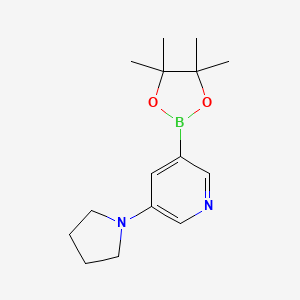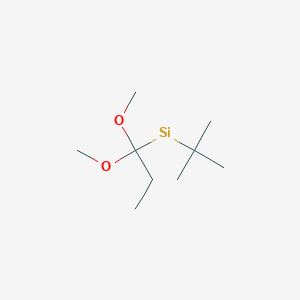
CID 78061256
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78061256 is an organosilicon compound with the molecular formula C10H22O2Si. It is a versatile reagent used in organic synthesis, particularly in the protection of alcohols and carboxylic acids. The compound is characterized by its tert-butyl group attached to a silicon atom, which is further bonded to a 1,1-dimethoxypropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CID 78061256 can be synthesized through the reaction of tert-butyl dimethyl chlorosilane with 1,1-dimethoxypropane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 1,1-dimethoxypropyl group.
Industrial Production Methods
On an industrial scale, the production of tert-butyl(1,1-dimethoxypropyl)silane involves similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
CID 78061256 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl(1,1-dimethoxypropyl)silane is used as a protecting group for alcohols and carboxylic acids. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis.
Biology and Medicine
The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its ability to protect sensitive functional groups makes it valuable in the preparation of complex drug molecules.
Industry
In the industrial sector, tert-butyl(1,1-dimethoxypropyl)silane is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which tert-butyl(1,1-dimethoxypropyl)silane exerts its effects involves the formation of stable silicon-oxygen bonds. The tert-butyl group provides steric hindrance, protecting the silicon atom from unwanted reactions. This stability allows for selective reactions at other functional groups in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(dimethyl)silane
- tert-Butyl(trimethyl)silane
- tert-Butyl(phenyl)silane
Uniqueness
CID 78061256 is unique due to its 1,1-dimethoxypropyl group, which provides additional stability and reactivity compared to other tert-butyl silanes. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
Propiedades
Número CAS |
150176-63-9 |
|---|---|
Fórmula molecular |
C9H22O2Si |
Peso molecular |
190.358 |
Nombre IUPAC |
tert-butyl(1,1-dimethoxypropyl)silane |
InChI |
InChI=1S/C9H22O2Si/c1-7-9(10-5,11-6)12-8(2,3)4/h7,12H2,1-6H3 |
Clave InChI |
KYXBWEVNDUHIHQ-UHFFFAOYSA-N |
SMILES |
CCC(OC)(OC)[SiH2]C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


